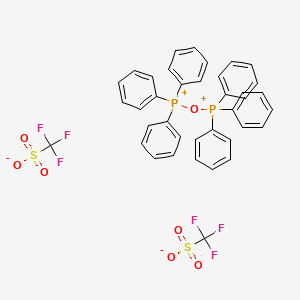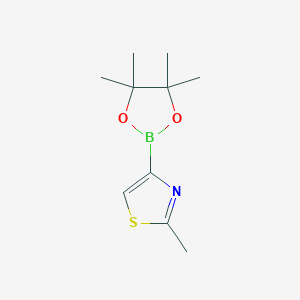![molecular formula C13H15BF4O2 B6168991 2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628442-71-6](/img/new.no-structure.jpg)
2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H15BF4O2 and its molecular weight is 290.06 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Inavolisib , is the phosphatidylinositol 3-kinase (PI3K) alpha . PI3K alpha plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
Inavolisib is a highly selective inhibitor and degrader of mutant PI3K alpha . It interacts with its target by binding to the kinase domain of PI3K alpha, thereby inhibiting its activity . This results in the suppression of the PI3K signaling pathway, which is often upregulated in various types of cancers .
Biochemical Pathways
The inhibition of PI3K alpha by Inavolisib affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle progression, growth, and survival. Its inhibition leads to the suppression of tumor growth and enhances the sensitivity of cancer cells to other antineoplastic agents .
Pharmacokinetics
The pharmacokinetic properties of Inavolisib are currently under investigation . It’s known that the compound is administered orally .
Result of Action
The molecular and cellular effects of Inavolisib’s action primarily involve the suppression of tumor growth . By inhibiting the PI3K alpha and subsequently the PI3K/AKT/mTOR signaling pathway, Inavolisib can induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of Inavolisib can be influenced by various environmental factors. These may include the presence of other medications, the patient’s health status, genetic factors such as specific mutations in the PI3K alpha, and the tumor microenvironment . .
Propiedades
Número CAS |
1628442-71-6 |
|---|---|
Fórmula molecular |
C13H15BF4O2 |
Peso molecular |
290.06 g/mol |
Nombre IUPAC |
2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF4O2/c1-12(2)13(3,4)20-14(19-12)8-6-9(15)7(11(17)18)5-10(8)16/h5-6,11H,1-4H3 |
Clave InChI |
OGYIGJGWZDGMIS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(F)F)F |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




